Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride
Description
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methanamine group at the 3-position, formulated as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₆H₇ClN₄ (MW: 170.60 g/mol) . The hydrochloride salt form is commonly employed to improve aqueous solubility, a strategy validated in related compounds like pyrazolo[1,5-a]pyridines .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRLWKZORXMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting materials: 3-Aminopyrazole and various 1,3-dicarbonyl compounds.
- Reaction conditions: Typically conducted under reflux in ethanol with acetic acid as a catalyst.
- Reaction steps:
- Condensation of 3-aminopyrazole with the 1,3-dicarbonyl compound.
- Cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.
- Functionalization at the 3-position with a methanamine group via nucleophilic substitution or reduction.
Research Findings:
- The cyclization yields are generally moderate, with yields around 44-74%, depending on the specific reactants and conditions.
- For example, a reported synthesis achieved a 44% yield of the pyrazolo[1,5-a]pyrimidine via nitration and subsequent reduction steps, indicating the process's efficiency can vary based on reaction optimization.
Data Table 1: Cyclization Reaction Conditions and Yields
| Entry | Molar Equiv. of Acetic Acid | Atmosphere | Yield of Pyrazolo[1,5-a]pyrimidine | Reference |
|---|---|---|---|---|
| 1 | 2 | Air | 34% | |
| 2 | 4 | Air | 52% | |
| 3 | 6 | Air | 74% | |
| 4 | 6 | O₂ | 94% |
Note: Increased molar equivalents of acetic acid and oxygen atmosphere improve yields, indicating oxidative conditions favor cyclization.
Nucleophilic Substitution on Pyrazolo[1,5-a]pyrimidine Intermediates
Another prominent method involves starting from pre-formed pyrazolo[1,5-a]pyrimidine derivatives, which undergo nucleophilic substitution at the 3-position with methylamine or related amines to form the methanamine hydrochloride.
Methodology:
- Starting materials: Pyrazolo[1,5-a]pyrimidine derivatives bearing reactive halogens or leaving groups at the 3-position.
- Reaction conditions: Reactions are typically carried out in polar solvents like ethanol or DMF at elevated temperatures (~130°C).
- Reaction steps:
- Nucleophilic attack by methylamine or its derivatives on the electrophilic site.
- Formation of the aminoalkylated product.
- Acidification with hydrochloric acid to generate the hydrochloride salt.
Research Findings:
- For example, the synthesis of C-pyrazine-methylamines involved reacting chlorinated pyrazolo[1,5-a]pyrimidines with methylamine under reflux, followed by salt formation.
- This method is efficient, with high yields reported when optimized, often exceeding 80%.
Data Table 2: Nucleophilic Substitution Conditions
| Entry | Solvent | Temperature | Nucleophile | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Ethanol | 130°C | Methylamine | >80% | |
| 2 | DMF | 120°C | Methylamine | 75% |
Multi-Step Synthesis via Intermediate Derivatives
A more complex route involves synthesizing intermediates such as ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, followed by reduction and substitution steps to introduce the methanamine group.
Methodology:
- Step 1: Synthesis of the intermediate via coupling of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with appropriate amines.
- Step 2: Reduction of ester groups to alcohols.
- Step 3: Conversion of alcohols to amines via nucleophilic substitution or reductive amination.
- Step 4: Acidification to produce the hydrochloride salt.
Research Findings:
- This multi-step process allows for precise modifications and yields intermediates suitable for final salt formation.
- Yields of key intermediates such as ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine can reach approximately 89%, indicating robustness in synthesis.
Data Table 3: Multi-Step Synthesis Overview
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Coupling | Tetraethylammonium chloride, K₂CO₃ | ~89% | |
| 2 | Reduction | Standard hydride reducing agents | Variable | |
| 3 | Nucleophilic substitution | Reflux in ethanol | >80% |
Alternative Routes: Electrophilic and Nitration Strategies
Research also indicates that electrophilic substitution and nitration of pyrazolo[1,5-a]pyrimidines can serve as preparatory steps towards functionalized derivatives, which can then be converted into the target compound.
Key Findings:
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution primarily at position 3 due to electron-rich aromatic regions. Key reactions include:
Halogenation
-
Bromination : Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) selectively substitutes hydrogen at position 3 with bromine. This reaction is critical for introducing halogenated handles for cross-coupling reactions .
-
Chlorination : Phosphorus oxychloride (POCl₃) facilitates chlorination at position 5 or 7 under reflux conditions, enabling further functionalization .
Nitration
Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at position 3, enhancing electron-withdrawing properties for subsequent reductions or cyclizations.
Nucleophilic Substitution Reactions
The methanamine group (-CH₂NH₂) participates in nucleophilic substitutions, enabling diverse derivatization:
Alkylation/Acylation
-
Reaction with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., acetyl chloride) in basic media (K₂CO₃) yields N-alkylated or N-acylated products. For example:
Aminolysis
Microwave-assisted reactions with amines (e.g., morpholine) replace chloride or other leaving groups, enhancing solubility and bioactivity .
Condensation Reactions
The primary amine group forms Schiff bases with aldehydes/ketones:
Schiff Base Formation
-
Reacting with benzaldehyde in ethanol under acidic catalysis produces imine derivatives:
These derivatives exhibit enhanced antimicrobial and anticancer activities.
Oxidation Reactions
The methanamine group oxidizes to a nitro group under strong oxidizing conditions:
Oxidation to Nitro Derivatives
-
Using potassium permanganate (KMnO₄) in acidic media converts -CH₂NH₂ to -CH₂NO₂, enabling further redox-active modifications.
Biological Interactions
The compound interacts with biological targets via its reactive groups:
Kinase Inhibition
-
It inhibits casein kinase 2 (CK2) by binding to the ATP pocket, with IC₅₀ values in the nanomolar range (e.g., 8 nM for CK2α) .
-
Structural analogs show selectivity over 56 off-target kinases, confirmed via differential scanning fluorimetry (DSF) .
Antitubercular Activity
Hydroxylation by Mycobacterium tuberculosis flavin-dependent hydroxylase (Rv1751) modulates its efficacy, with resistance linked to FAD-binding mutations .
Table 1: Optimization of Halogenation Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NBS, DMF | DMF | 80°C | 92 | |
| Br₂, CH₃COOH | Acetic acid | 100°C | 85 | |
| POCl₃, reflux | Toluene | 110°C | 61 |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| 5-Chloro analog | CK2α | 8 | >100 |
| 7-Methoxy analog | Mtb FAD hydroxylase | 1.2 µM | 25 |
| Schiff base (Ar=Ph) | E. coli | 15 µM | 50 |
Key Research Findings
-
Synthetic Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 20 minutes for cyclization) .
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Regioselectivity : Electronic effects dictate substitution patterns, with position 3 being most reactive .
-
Scalability : Gram-scale syntheses achieve >80% yields using cost-effective reagents like NaF-Al₂O₃ .
This compound’s versatility in electrophilic, nucleophilic, and condensation reactions, coupled with its biological relevance, positions it as a cornerstone in medicinal chemistry and drug discovery.
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activity across various domains:
| Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Kinase Inhibition | CDK2 | Inhibition of cell proliferation | 0.05 |
| COX-2 Inhibition | COX-2 | Anti-inflammatory | 0.04 |
| Antituberculosis Potential | Mycobacterium tuberculosis | Growth inhibition | 0.03 |
Case Study 1: Anti-inflammatory Properties
In a study assessing the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride, it demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to celecoxib, suggesting its potential for developing new anti-inflammatory therapies.
Case Study 2: Anticancer Activity
Research on various cancer cell lines revealed that this compound effectively inhibited cell growth through its action on CDK2. This inhibition leads to cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo-pyridine core can enhance biological activity. For example:
- Substituents at position C(2) and C(5) significantly influence the compound's potency against specific targets.
- The introduction of different amine groups has been shown to enhance selectivity and efficacy against kinases such as PI3K.
Recent Advances in Research
Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidine to improve selectivity and potency against various targets:
- Inhibitors of PI3K : A library of compounds was synthesized that showed promising activity against PI3K isoforms with IC50 values ranging from 1.892 to 0.018 μM, indicating strong potential for treating inflammatory diseases.
- TRK Inhibitors : Pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors for TRK fusion cancers, with some compounds showing IC50 values as low as 1.7 nM.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as an antagonist of the aryl hydrocarbon receptor, a transcription factor involved in diverse biological processes . This interaction can modulate gene expression and influence cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines share the core scaffold with the target compound but differ in substituents. For example:
- 7-Chloro-pyrazolo[1,5-a]pyrimidines: Synthesized via chlorodehydroxylation with phosphorus oxychloride, these compounds undergo nucleophilic substitution to yield 7-arylaminopyrazolo[1,5-a]pyrimidines. They exhibit potent kinase inhibition (e.g., TTK inhibition) and comparable efficacy to pyrazolotriazines in cellular assays .
- 6-Chloro-pyrazolo[1,5-a]pyrimidine-3-methanamine: A close analog (CAS 1430850-32-0) with a chlorine substituent at the 6-position (MW: 182.61 g/mol).
Key Data :
Pyrazolo[1,5-a]pyridines
These analogs replace the pyrimidine ring with a pyridine ring. Notable examples include:
- Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride (CAS 1351659-25-0): Features a pyridine core (MW: 183.64 g/mol).
- PI3K Inhibitors : Pyrazolo[1,5-a]pyridines modified with basic amines (e.g., hydrochloride salts) achieve 1,000× greater aqueous solubility while retaining p110α PI3 kinase potency .
Functional Analogs
Pyrazolo[1,5-a][1,3,5]triazines
These triazine derivatives, synthesized via heterocyclization of 1H-pyrazol-5-amines, exhibit anticancer activity against specific cell lines. While structurally distinct, their activity highlights the importance of the pyrazolo-heterocycle in oncology applications .
Pyrazolotriazines
Pyrazolo[1,5-a]pyrimidines demonstrate comparable potency to pyrazolotriazines in kinase inhibition assays but with superior oral bioavailability and cell activity .
Physicochemical and Pharmacological Comparison
Solubility and Stability
- Hydrochloride Salts : The hydrochloride form of pyrazolo[1,5-a]pyridines increases aqueous solubility by up to 1,000× compared to free bases, a strategy likely applicable to the target compound .
Biological Activity
Overview
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused ring system comprising both pyrazole and pyrimidine rings, which enhances its interaction with various biological targets. Its potential applications span across cancer treatment, antimicrobial activity, and modulation of cellular signaling pathways.
The biological activity of this compound primarily involves the inhibition of specific enzymes and signaling pathways. This compound has been investigated for its ability to modulate cellular processes such as proliferation and apoptosis by interacting with various kinases involved in critical signaling cascades. Notably, it may act as an inhibitor of certain kinases that are pivotal in cancer progression and other diseases.
1. Anticancer Properties
Research indicates that this compound may possess anticancer properties through its ability to inhibit specific kinases associated with tumor growth. For instance, studies have shown that derivatives of this compound can effectively target TrkA receptors, which are implicated in various cancers. The IC50 values for some derivatives have been reported as low as 1.7 nM, indicating potent activity against these targets .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against Mycobacterium tuberculosis, as well as antiparasitic effects including antileishmanial and antimalarial activities. For example, specific derivatives have been found to inhibit Plasmodium falciparum dihydroorotate dehydrogenase, showcasing the potential for treating malaria .
3. Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been explored for its antiviral activity against HIV and other viruses. These findings suggest a broad spectrum of biological activities that warrant further investigation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole and pyrimidine rings can significantly influence the potency and selectivity of the compound towards different biological targets. For example, modifications at the 3-position have been linked to enhanced Trk inhibition activity . A summary of key structural features and their associated activities is provided in Table 1.
| Substituent Position | Substituent Type | Biological Activity | IC50 Value (nM) |
|---|---|---|---|
| 3 | Picolinamide | TrkA Inhibition | 1.7 |
| 2 | Ethyl Ester | Moderate Activity | >25 |
| 5 | 2,5-Difluorophenyl | Enhanced Activity | <10 |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of this compound derivatives, compounds were synthesized and screened for their ability to inhibit cancer cell proliferation. The most promising candidates exhibited low cytotoxicity against normal cells while effectively reducing tumor cell viability.
Case Study 2: Antitubercular Activity
Another significant study involved high-throughput screening of pyrazolo[1,5-a]pyrimidin derivatives against Mycobacterium tuberculosis. The results indicated that certain analogs displayed potent antitubercular activity with mechanisms distinct from traditional TB drugs, highlighting their potential as novel therapeutic agents .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives can be prepared by refluxing 2H-pyrazol-3-ylamines with ketones or aldehydes in pyridine, followed by neutralization with hydrochloric acid to yield crystalline products . Characterization involves NMR, HRMS, and elemental analysis to confirm purity and structure .
- Key Reagents : Pyridine, N,O-dimethylhydroxylamine hydrochloride, and barium hydroxide are commonly used. Polar aprotic solvents like DMF enhance reaction efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., signals for aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : For exact mass determination (e.g., [M + H]+ calculated: 254.1042; found: 254.1039) .
- Elemental Analysis : To verify stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can functionalization at position 7 of pyrazolo[1,5-a]pyrimidine enhance biological activity?
- Strategy : Position 7 is modified using silylformamidine or formylation reagents to introduce electron-withdrawing groups (e.g., trifluoromethyl) or pharmacophores. These modifications improve binding to targets like kinases or antimicrobial enzymes .
- Case Study : 7-Trifluoromethyl derivatives showed increased potency as c-Src kinase inhibitors due to enhanced hydrophobic interactions .
Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
- Approach :
Comparative SAR Studies : Evaluate substituent effects across analogs (e.g., 5,7-dimethyl vs. 3-nitro groups) on target affinity .
Computational Modeling : Use molecular docking to predict binding modes and explain discrepancies (e.g., steric hindrance from bulky substituents reducing activity) .
Bioassay Validation : Test derivatives in enzyme inhibition assays (e.g., IC50 values for Pim-1 or CHK1 kinases) to correlate theoretical and experimental data .
Q. How can pyrazolo[1,5-a]pyrimidine derivatives be optimized for selective antimicrobial activity?
- Design Principles :
- Introduce carboxamide or thiazole moieties at position 3 to disrupt bacterial cell wall synthesis .
- Prioritize derivatives with logP < 3.5 to improve membrane permeability .
- Experimental Validation :
- MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (>10-fold) .
Methodological Challenges
Q. What are common pitfalls in synthesizing pyrazolo[1,5-a]pyrimidine analogs, and how can they be mitigated?
- Challenges :
- Low Yields : Due to steric hindrance in cyclocondensation reactions.
- Byproduct Formation : From incomplete purification of intermediates.
- Solutions :
- Optimize reaction time/temperature (e.g., reflux in pyridine for 5 hours) .
- Use column chromatography with silica gel (ethyl acetate/hexane gradients) for purification .
Q. How to address discrepancies in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or compound solubility.
- Best Practices :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
